molecular formula C20H23FN6O3S B2922901 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine CAS No. 1049433-81-9

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Cat. No. B2922901
M. Wt: 446.5
InChI Key: YIVASBGWDVXDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C20H23FN6O3S and its molecular weight is 446.5. The purity is usually 95%.
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Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, structurally related to the queried compound, have clinical applications mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. The metabolites exhibit a variety of effects related to serotonin receptors and other neurotransmitter receptors. This research highlights the importance of understanding the metabolic pathways of arylpiperazine derivatives for their therapeutic application and potential side effects (Caccia, 2007).

DNA Minor Groove Binder Hoechst 33258 and Analogues

The synthetic dye Hoechst 33258, structurally different but relevant for its binding properties, demonstrates the potential of chemical compounds to target specific DNA sequences, particularly AT-rich sequences in the minor groove of double-stranded B-DNA. This indicates the utility of chemical analogs in the field of molecular biology for chromosome and nuclear staining, highlighting the broad applicability of chemical compounds in research and diagnostic applications (Issar & Kakkar, 2013).

Anti-mycobacterial Activity of Piperazine and Analogues

Piperazine, a core structure in many pharmacologically active compounds, including potentially the queried chemical, has been explored for its anti-mycobacterial properties. This research underscores the significance of piperazine derivatives in developing new therapeutic agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of piperazine as a medicinally important scaffold is evident in its application in combating TB (Girase et al., 2020).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives have been explored for their therapeutic uses across a wide range of conditions, including antipsychotic, antihistamine, antianginal, and anticancer activities. This review of therapeutic patents reveals the critical role of piperazine in drug design, highlighting its flexibility and the significant impact of substituent modifications on its pharmacological properties (Rathi et al., 2016).

properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O3S/c1-2-30-18-7-5-17(6-8-18)27-20(22-23-24-27)15-25-11-13-26(14-12-25)31(28,29)19-9-3-16(21)4-10-19/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVASBGWDVXDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

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